cis-5-Tetradecenoylcarnitine
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Overview
Description
cis-5-Tetradecenoylcarnitine: is an acylcarnitine, specifically an ester of cis-5-tetradecenoic acid and carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is one of the many acylcarnitines found in the human body and has been studied for its involvement in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-tetradecenoylcarnitine typically involves the esterification of cis-5-tetradecenoic acid with carnitine. This reaction can be catalyzed by various agents, including acid catalysts or enzymatic methods. The reaction conditions often require controlled temperatures and pH to ensure the stability of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor fatty acid, followed by chemical or enzymatic esterification. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
cis-5-Tetradecenoylcarnitine can undergo various chemical reactions, including:
Oxidation: The double bond in the tetradecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated acylcarnitine.
Hydrolysis: The ester bond can be hydrolyzed to release cis-5-tetradecenoic acid and carnitine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated acylcarnitine.
Hydrolysis: cis-5-Tetradecenoic acid and carnitine.
Scientific Research Applications
cis-5-Tetradecenoylcarnitine has been studied extensively in various fields:
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Biology: Investigated for its role in mitochondrial function and energy metabolism.
Medicine: Potential biomarker for metabolic disorders, including diabetes and mitochondrial diseases.
Industry: Used in the development of diagnostic assays and therapeutic agents
Mechanism of Action
cis-5-Tetradecenoylcarnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with various enzymes and transport proteins involved in this pathway, including carnitine palmitoyltransferase I and II .
Comparison with Similar Compounds
Similar Compounds
- cis-4-Decenoylcarnitine
- 3,5-Tetradecadiencarnitine
- L-Octanoylcarnitine
Uniqueness
cis-5-Tetradecenoylcarnitine is unique due to its specific structure, which influences its interaction with metabolic enzymes and transport proteins. Its distinct double bond position (cis-5) differentiates it from other acylcarnitines, affecting its biochemical properties and metabolic roles .
Properties
CAS No. |
835598-21-5 |
---|---|
Molecular Formula |
C21H39NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-tetradec-5-enoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3 |
InChI Key |
NNCBVXBBLABOCB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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